molecular formula C13H18BClO2S B8227501 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8227501
M. Wt: 284.6 g/mol
InChI Key: BTNZOVGMBGZKOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

5-Chloro-2-(methylthio)phenylboronic acid+PinacolThis compound\text{5-Chloro-2-(methylthio)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 5-Chloro-2-(methylthio)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can impart distinct electronic and steric properties, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

2-(5-chloro-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(15)6-7-11(10)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZOVGMBGZKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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